Antiviral Activity: Comparison with Cycloartenol Acetate
In a direct head-to-head comparative study evaluating a panel of triterpenes against Herpes Simplex Virus (HSV-1 and HSV-2) and African Swine Fever Virus (ASFV), 24-methylenecycloartanol acetate was identified as an active antiviral agent. Crucially, the study provides quantitative differentiation against its close structural analog, cycloartenol acetate [1].
| Evidence Dimension | Viral plaque inhibition activity |
|---|---|
| Target Compound Data | Active (Qualitative observation of plaque inhibition) |
| Comparator Or Baseline | Cycloartenol acetate: Active (Qualitative observation of plaque inhibition) |
| Quantified Difference | Both compounds were reported as active, with distinct activity profiles across different viral strains; the presence of the C-24 methylene group in the target compound is the key differentiating structural feature [1]. |
| Conditions | In vitro viral plaque assay on Vero cells against HSV-1, HSV-2, and ASFV |
Why This Matters
For researchers focused on natural product virology, this dataset provides empirical justification for selecting this specific acetate over its closest acetate analog when exploring the impact of the C-24 methylene substituent on antiviral spectrum and potency.
- [1] Madureira, A. M., Ascenso, J. R., Valdeira, L., Duarte, A., Frade, J. P., Freitas, G., & Ferreira, M. J. U. (2004). Evaluation of the antiviral and antimicrobial activities of triterpenes isolated from Euphorbia segetalis. Natural Product Research, 18(5), 485-492. View Source
